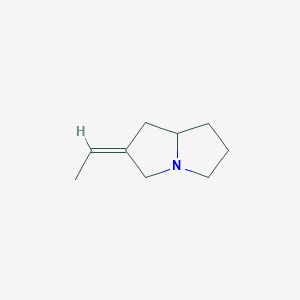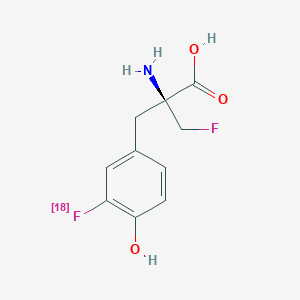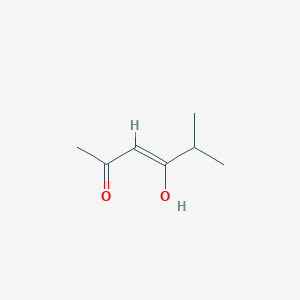
(Z)-4-hydroxy-5-methylhex-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-hydroxy-5-methylhex-3-en-2-one, also known as HME, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HME is a versatile compound that can be synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease.
Efectos Bioquímicos Y Fisiológicos
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, as well as potential neuroprotective effects. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. (Z)-4-hydroxy-5-methylhex-3-en-2-one has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease. In addition, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential neuroprotective effects and has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-4-hydroxy-5-methylhex-3-en-2-one has several advantages for use in laboratory experiments, including its versatility as a building block for the synthesis of various compounds and its potential as a therapeutic agent. However, there are also limitations to the use of (Z)-4-hydroxy-5-methylhex-3-en-2-one in laboratory experiments, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of (Z)-4-hydroxy-5-methylhex-3-en-2-one, including further exploration of its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of (Z)-4-hydroxy-5-methylhex-3-en-2-one and its potential as a therapeutic agent. In addition, there is potential for the development of new compounds based on (Z)-4-hydroxy-5-methylhex-3-en-2-one for use in various fields, including organic chemistry and biochemistry.
Métodos De Síntesis
(Z)-4-hydroxy-5-methylhex-3-en-2-one can be synthesized through various methods, including the oxidation of 4-methyl-2-pentanone, the aldol condensation of 2-methylpropanal and acetaldehyde, and the aldol condensation of 3-methylbutanal and acetaldehyde. The most commonly used method for synthesizing (Z)-4-hydroxy-5-methylhex-3-en-2-one is the aldol condensation of 2-methylpropanal and acetaldehyde. This method involves the reaction of 2-methylpropanal with acetaldehyde in the presence of a base catalyst to form (Z)-4-hydroxy-5-methylhex-3-en-2-one.
Aplicaciones Científicas De Investigación
(Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its potential applications in various fields, including organic chemistry, biochemistry, and pharmacology. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been used as a building block in the synthesis of various compounds, including chiral auxiliaries, chiral ligands, and natural products. In biochemistry, (Z)-4-hydroxy-5-methylhex-3-en-2-one has been studied for its mechanism of action and its potential as a therapeutic agent. (Z)-4-hydroxy-5-methylhex-3-en-2-one has been shown to have antioxidant and anti-inflammatory properties and has been studied for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
188677-60-3 |
|---|---|
Nombre del producto |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
Fórmula molecular |
C7H12O2 |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
(Z)-4-hydroxy-5-methylhex-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(2)7(9)4-6(3)8/h4-5,9H,1-3H3/b7-4- |
Clave InChI |
UTTSDKCNJMWXSK-DAXSKMNVSA-N |
SMILES isomérico |
CC(C)/C(=C/C(=O)C)/O |
SMILES |
CC(C)C(=CC(=O)C)O |
SMILES canónico |
CC(C)C(=CC(=O)C)O |
Sinónimos |
4-Hexen-3-one, 5-hydroxy-2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



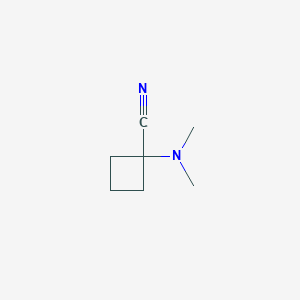
![2-Iminoimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B64829.png)
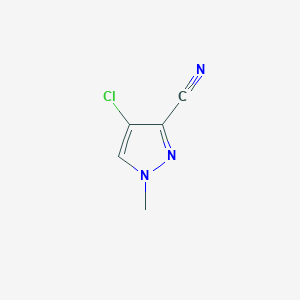
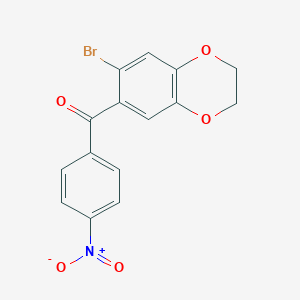

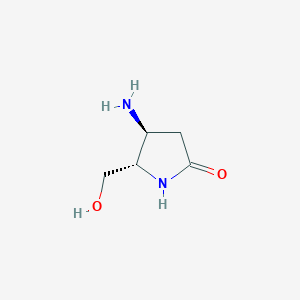
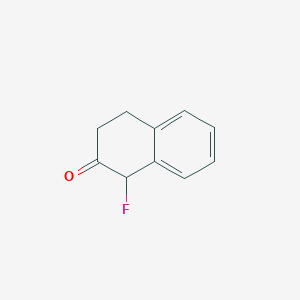
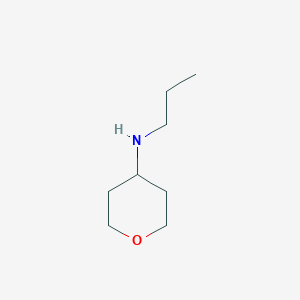
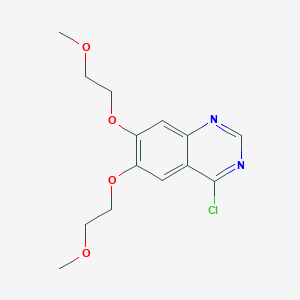
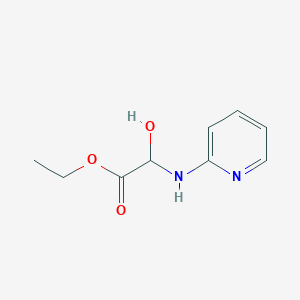
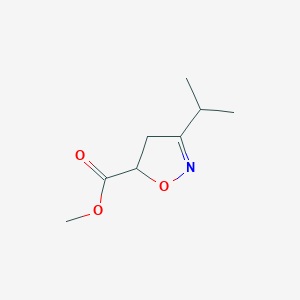
![3-Isopropylfuro[2,3-b]pyridine](/img/structure/B64855.png)
